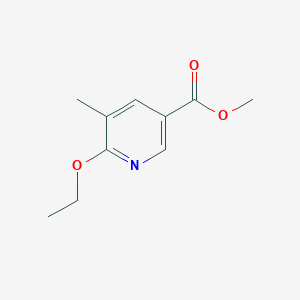![molecular formula C17H17BrN2O B11792334 2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11792334.png)
2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(5,6-dimetilbenzo[d]oxazol-2-il)-N,N-dimetil-anilina es un complejo compuesto orgánico que pertenece a la clase de los derivados de benzoxazol. Los derivados de benzoxazol son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Bromo-4-(5,6-dimetilbenzo[d]oxazol-2-il)-N,N-dimetil-anilina típicamente implica la reacción de derivados de 2-aminobenzoxazol con agentes bromantes. Un método común involucra el uso de bromo o N-bromosuccinimida (NBS) como agente bromante. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o cloroformo a temperatura ambiente. La mezcla de reacción se purifica luego mediante cromatografía en columna para obtener el producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reacciones de bromación a gran escala utilizando reactores automatizados. Los parámetros del proceso, como la temperatura, la presión y el tiempo de reacción, se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo también puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
2-Bromo-4-(5,6-dimetilbenzo[d]oxazol-2-il)-N,N-dimetil-anilina sufre diversas reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos como aminas, tioles o alcóxidos.
Reacciones de oxidación: El compuesto puede ser oxidado para formar óxidos o quinonas correspondientes.
Reacciones de reducción: El grupo nitro, si está presente, puede ser reducido a un grupo amino utilizando agentes reductores como gas hidrógeno o hidruros metálicos.
Reactivos y condiciones comunes
Sustitución: Nucleófilos como metóxido de sodio o tiolato de potasio en solventes polares como metanol o etanol.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo en condiciones ácidas o básicas.
Principales productos formados
Sustitución: Formación de derivados de benzoxazol sustituidos.
Oxidación: Formación de óxidos de benzoxazol o quinonas.
Reducción: Formación de derivados de amina.
Aplicaciones Científicas De Investigación
2-Bromo-4-(5,6-dimetilbenzo[d]oxazol-2-il)-N,N-dimetil-anilina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como agente antiinflamatorio y antimicrobiano.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el tratamiento del cáncer y las enfermedades infecciosas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como fluorescencia o conductividad
Mecanismo De Acción
El mecanismo de acción de 2-Bromo-4-(5,6-dimetilbenzo[d]oxazol-2-il)-N,N-dimetil-anilina involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o alterando su función. Por ejemplo, puede inhibir la actividad de las enzimas involucradas en las vías inflamatorias, ejerciendo así efectos antiinflamatorios. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
2-(Benzo[d]oxazol-2-il)-4-bromofenol: Estructura similar pero carece de los grupos dimetil y N,N-dimetil-anilina.
5,6-Dimetilbenzo[d]oxazol-2(3H)-ona: Núcleo de benzoxazol similar pero con diferentes sustituyentes.
Derivados de benzo[d]tiazol-2-tiol: Estructura heterocíclica similar pero con azufre en lugar de oxígeno
Singularidad
2-Bromo-4-(5,6-dimetilbenzo[d]oxazol-2-il)-N,N-dimetil-anilina es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia del átomo de bromo y los grupos dimetil mejora su reactividad y potencial para diversas aplicaciones .
Propiedades
Fórmula molecular |
C17H17BrN2O |
|---|---|
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
2-bromo-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C17H17BrN2O/c1-10-7-14-16(8-11(10)2)21-17(19-14)12-5-6-15(20(3)4)13(18)9-12/h5-9H,1-4H3 |
Clave InChI |
VZZBZVKGDUGNEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=C(C=C3)N(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B11792252.png)


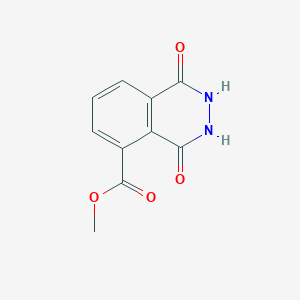

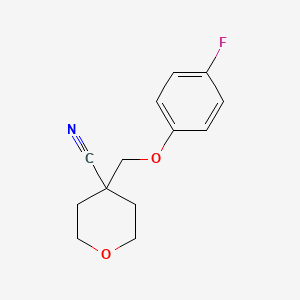
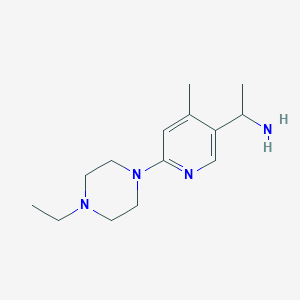



![Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate](/img/structure/B11792320.png)
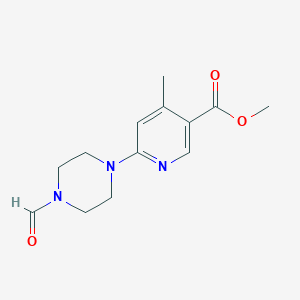
![Ethyl 6-bromo-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B11792323.png)
